molecular formula C10H13ClN4O2 B1381425 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride CAS No. 1986331-05-8

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride

Cat. No.: B1381425
CAS No.: 1986331-05-8
M. Wt: 256.69 g/mol
InChI Key: VTFMJGZVEMXANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride is a compound that belongs to the indole family, which is known for its diverse biological activities. . This compound, in particular, has shown promise in scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride typically involves multiple steps. One common method includes the reaction of 6-methoxyindole with hydrazine hydrate to form the carbohydrazide derivative. The reaction conditions often involve heating the reactants in an appropriate solvent such as ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride include other indole derivatives such as:

  • 6-Methoxyindole-2-carboxylic acid
  • 3-Aminoindole
  • 6-Methoxy-1H-indole-2-carboxamide

These compounds share structural similarities but differ in their functional groups and specific biological activities.

Properties

IUPAC Name

3-amino-6-methoxy-1H-indole-2-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.ClH/c1-16-5-2-3-6-7(4-5)13-9(8(6)11)10(15)14-12;/h2-4,13H,11-12H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFMJGZVEMXANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)NN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride
Reactant of Route 2
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride
Reactant of Route 3
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride
Reactant of Route 6
3-Amino-6-methoxy-1H-indole-2-carbohydrazide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.